2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is an organic compound belonging to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms . This compound is notable for its complex structure, which includes a pyranochromene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, which is used to form the pyranochromene core. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole core but differs in its additional functional groups and overall structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
What sets 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione apart is its unique combination of the benzodioxole and pyranochromene structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H18O6/c1-10-6-18-20(11(2)12(3)22(24)28-18)21-19(10)14(23)8-16(27-21)13-4-5-15-17(7-13)26-9-25-15/h4-7,16H,8-9H2,1-3H3 |
InChI Key |
KDTUYTMSDIWTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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